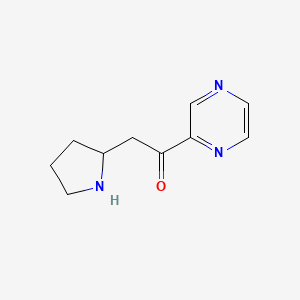
1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one is an organic compound that features a pyrazine ring and a pyrrolidine ring connected by an ethanone bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one can be synthesized through a multi-step process involving the formation of the pyrazine and pyrrolidine rings, followed by their coupling via an ethanone bridge. One common method involves:
Formation of Pyrazine Ring: Starting from 2-chloropyrazine, the pyrazine ring can be formed through nucleophilic substitution reactions.
Formation of Pyrrolidine Ring: Pyrrolidine can be synthesized from pyrrole through hydrogenation.
Coupling Reaction: The final step involves coupling the pyrazine and pyrrolidine rings using an appropriate ethanone precursor under controlled conditions, such as using a base catalyst and an inert atmosphere.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the ethanone bridge to an alcohol group, typically using reducing agents like sodium borohydride.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Corresponding oxides or ketones.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: It is explored for use in organic electronics and as a building block for novel polymers.
Biological Research: The compound’s interactions with biological macromolecules are investigated to understand its potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethanol: Similar structure but with an alcohol group instead of an ethanone bridge.
1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)propane: Similar structure but with a propane bridge instead of an ethanone bridge.
Uniqueness: 1-(Pyrazin-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one is unique due to its specific combination of pyrazine and pyrrolidine rings connected by an ethanone bridge, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H13N3O |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
1-pyrazin-2-yl-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C10H13N3O/c14-10(6-8-2-1-3-12-8)9-7-11-4-5-13-9/h4-5,7-8,12H,1-3,6H2 |
Clave InChI |
JBFKBAPCBHZZDZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)CC(=O)C2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(propan-2-yl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13066962.png)
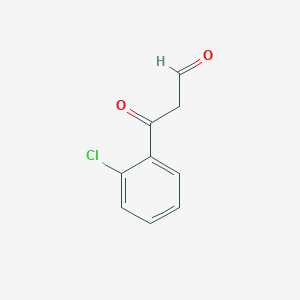
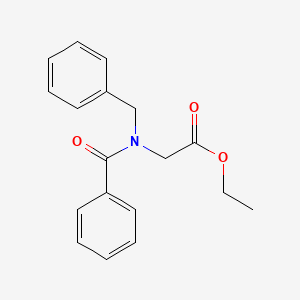
![Methyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13066969.png)
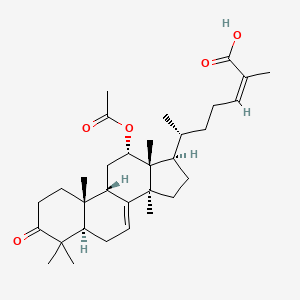

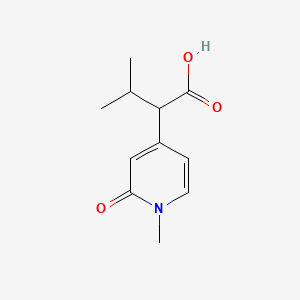
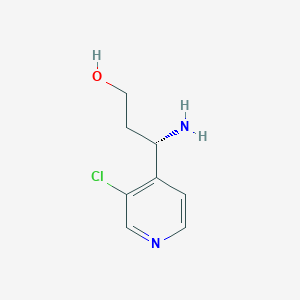
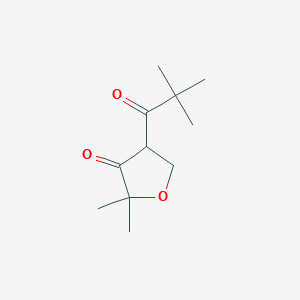
![1-[(2-Methylphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13067006.png)
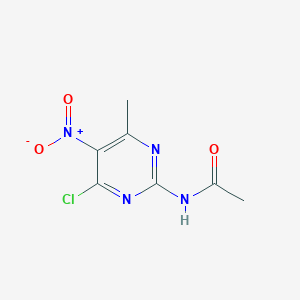
![7-fluoro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13067027.png)

![(3aR,5R,6S,6aR)-5-(((tert-butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B13067033.png)
